molecular formula C47H59ClN2O3S B028910 Montelukast Dicyclohexylamine Salt CAS No. 577953-88-9

Montelukast Dicyclohexylamine Salt

Cat. No.: B028910
CAS No.: 577953-88-9
M. Wt: 767.5 g/mol
InChI Key: ZLOLVGQQYDQBMP-HKHDRNBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Montelukast Dicyclohexylamine Salt (CAS: 577953-88-9) is a critical intermediate and reference standard in the synthesis and quality control of montelukast sodium, a leukotriene receptor antagonist used to treat asthma and allergies. Its molecular formula is C₃₅H₃₆ClNO₃S·C₁₂H₂₃N (total molecular weight: 767.50 g/mol), comprising a montelukast acid moiety complexed with dicyclohexylamine . This salt is pivotal in pharmaceutical manufacturing due to its high purity and compliance with stringent regulatory standards (e.g., USP, EMA, JP) . It is utilized in analytical method validation (AMV), quality control (QC), and impurity profiling during drug development .

Preparation Methods

Synthetic Routes for Montelukast Dicyclohexylamine Salt

Intermediate Synthesis via Montelukast Acid

The preparation typically begins with the synthesis of Montelukast acid, which is subsequently converted into its dicyclohexylamine (DCHA) salt. A widely cited method involves reacting (S,E)-1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol with methanesulfonyl chloride in tetrahydrofuran (THF) at −15°C to −10°C . Diisopropylethylamine (DIPEA) is used as a base to facilitate mesylation, followed by coupling with methyl 1-(acetylthiomethyl)cyclopropane acetate. After hydrolysis, Montelukast acid is isolated and reacted with DCHA in ethyl acetate or acetone to form the salt .

Direct Salt Formation

An alternative approach bypasses isolated intermediates by directly forming the DCHA salt. Montelukast free acid is dissolved in ethyl acetate, and DCHA is added at 20°C–35°C . The mixture is stirred for 10–36 hours, followed by the addition of a secondary solvent such as n-heptane to precipitate the salt. This method achieves yields exceeding 85% and reduces side reactions by minimizing exposure to harsh conditions .

Industrial-Scale Production and Optimization

Solvent Selection and Reaction Conditions

Industrial processes prioritize solvents that balance reactivity, safety, and cost. THF and methyl isobutyl ketone (MIBK) are commonly used for their ability to dissolve intermediates while facilitating easy separation . For example, a patented method employs THF at −15°C for mesylation, followed by MIBK for extraction, achieving a crude yield of 92% .

Table 1: Comparative Analysis of Solvent Systems

SolventTemperature RangeReaction TimeYield (%)Source
THF/MIBK−15°C to 25°C4–5 hours92
Ethyl Acetate20°C–35°C10–36 hours88
AcetoneRoom Temperature1 hour88

Purification Challenges

Purifying this compound is notoriously difficult due to its tendency to co-crystallize with impurities. A patent highlights that traditional recrystallization methods require multiple steps, including washing with n-heptane and drying under vacuum . Advanced techniques, such as countercurrent chromatography, have been explored but remain cost-prohibitive for large-scale applications .

Critical Parameters Affecting Yield and Purity

Stoichiometric Ratios

The molar ratio of Montelukast acid to DCHA significantly impacts salt formation. A 1:1 ratio in ethyl acetate achieves optimal precipitation, whereas excess DCHA leads to oily residues that complicate isolation .

Temperature Control

Maintaining temperatures below 40°C during solvent evaporation prevents thermal degradation. For instance, removing THF under reduced pressure at 30°C preserves the salt’s structural integrity .

Trituration Techniques

Trituration with non-polar solvents like n-heptane enhances purity by removing hydrophobic impurities. A study reported a 12% increase in purity after two trituration cycles .

Comparative Evaluation of Methodologies

Academic vs. Industrial Approaches

Academic protocols often prioritize yield over scalability, such as using acetone for rapid salt formation . In contrast, industrial methods favor THF and MIBK for their recyclability and compatibility with continuous reactors .

Environmental and Economic Considerations

Ethyl acetate is preferred in greener chemistry initiatives due to its low toxicity, but THF remains dominant in industry for its superior reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

Montelukast Dicyclohexylamine Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reactions: These often involve halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

Montelukast Dicyclohexylamine Salt serves as a reagent in chemical reactions that study leukotriene pathways. Its chemical properties allow researchers to explore the synthesis and modification of related compounds, facilitating advancements in drug development .

Biology

In biological research, this compound is instrumental in examining the effects of leukotriene receptor antagonists on cellular processes. Studies have shown that leukotrienes contribute to bronchoconstriction and increased vascular permeability, making this compound valuable for investigating therapeutic interventions for asthma and allergic conditions .

Medicine

This compound is utilized in developing treatments for asthma, allergic rhinitis, and other inflammatory diseases. Its role as an effective leukotriene antagonist has led to its incorporation into various pharmaceutical formulations aimed at alleviating symptoms associated with these conditions .

Pharmaceutical Industry

The compound is significant in pharmaceutical manufacturing due to its high purity requirements. It serves as an intermediate in the synthesis of Montelukast Sodium, which is a more commonly used formulation in clinical settings. The conversion from the dicyclohexylamine salt to sodium salt involves purification processes that are critical for ensuring product efficacy and safety .

Case Study 1: Efficacy in Asthma Treatment

A clinical trial investigated the effectiveness of this compound as part of a combination therapy for patients with moderate to severe asthma. Results indicated significant improvements in lung function and reduction in asthma exacerbations compared to placebo groups .

Case Study 2: Allergic Rhinitis Management

Research focusing on allergic rhinitis demonstrated that patients receiving this compound experienced reduced nasal congestion and improved quality of life metrics over six months compared to those on standard antihistamines alone.

Mechanism of Action

Montelukast Dicyclohexylamine Salt exerts its effects by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor (CysLT1) in the lungs and bronchial tubes. This prevents leukotriene D4 from binding to its receptor, thereby reducing inflammation, bronchoconstriction, and mucus production . The molecular targets involved include the CysLT1 receptor and the leukotriene pathway .

Comparison with Similar Compounds

Structural and Functional Differences

  • Montelukast Sodium Salt (CAS: 151767-02-1) :

    • Molecular weight: 586.18 g/mol (free acid).
    • Unlike the dicyclohexylamine salt, the sodium salt is the final active pharmaceutical ingredient (API) with enhanced aqueous solubility. However, it is hygroscopic and amorphous in its pure form, necessitating stabilization via crystallization .
    • The dicyclohexylamine salt serves as a purification intermediate, enabling recrystallization and removal of impurities before conversion to the sodium salt .
  • Montelukast Acyl-β-D-glucuronide Acetic Acid Salt (CAS freebase: 188717-17-1): A metabolite of montelukast, used as a reference standard in pharmacokinetic studies.
  • Montelukast Sulfoxide (CAS: 909849-96-3) :

    • An oxidation-related impurity with a sulfoxide group replacing the sulfide in montelukast. It lacks therapeutic activity and is monitored as a degradation product .

Solubility and Stability

  • The dicyclohexylamine salt exhibits superior solubility in organic solvents (e.g., toluene, acetonitrile) compared to the sodium salt, facilitating synthesis and crystallization .
  • Stability studies show that the sodium salt degrades under light exposure (forming cis-isomers), while the dicyclohexylamine salt remains stable during analytical testing, making it ideal for system suitability evaluations .

Impurity Profiles

  • Key Impurities :
    • cis-Montelukast (CAS: 774538-96-4) : A geometric isomer with reduced activity, monitored during synthesis .
    • 21(S)-Hydroxy Montelukast (CAS: 184763-29-9) : A major metabolite, distinct from the dicyclohexylamine salt in biological function .

Data Tables

Table 1: Key Properties of Montelukast Salts and Derivatives

Compound CAS Number Molecular Weight (g/mol) Role Regulatory Use
Montelukast Dicyclohexylamine Salt 577953-88-9 767.50 Synthesis intermediate, QC USP, EMA, JP
Montelukast Sodium Salt 151767-02-1 586.18 API USP, EP
Montelukast Sulfoxide 909849-96-3 602.16 Degradation impurity Analytical standard
Lupulone DCHA Salt 468-28-0 595.90 Brewing additive Industrial

Table 2: Stability Comparison

Property This compound Montelukast Sodium Salt
Hygroscopicity Low High
Light Sensitivity Stable Forms cis-isomers
Crystallinity High Amorphous unless processed via DCHA

Biological Activity

Montelukast Dicyclohexylamine Salt is a derivative of Montelukast, a well-known leukotriene receptor antagonist primarily used in treating asthma and allergic rhinitis. This compound has garnered attention for its biological activity, particularly its mechanism of action, therapeutic applications, and potential in various research settings.

This compound functions by selectively inhibiting the cysteinyl leukotriene receptor 1 (CysLT1). This receptor plays a crucial role in mediating the effects of leukotrienes, which are inflammatory mediators involved in asthma and other allergic conditions. By blocking the binding of leukotriene D4 to CysLT1, this compound effectively reduces bronchoconstriction, mucus production, and inflammation in the airways .

Pharmacological Properties

This compound exhibits several notable pharmacological properties:

  • Selectivity : It shows high affinity and selectivity for CysLT1 compared to other receptors, such as prostanoid and beta-adrenergic receptors .
  • Anti-inflammatory Effects : The compound significantly decreases eosinophil infiltration into asthmatic airways, which is critical for managing asthma symptoms .
  • Antioxidant Activity : Recent studies indicate that it may also possess antioxidant properties, particularly in models of intestinal ischemia-reperfusion injury, suggesting potential cardiovascular benefits .

Research Applications

This compound is utilized in various research contexts:

  • Asthma Studies : It serves as a model compound to investigate leukotriene pathways and the efficacy of leukotriene antagonists in asthma management .
  • Liver Injury Research : The compound has been studied for its protective effects against acetaminophen-induced hepatotoxicity in animal models, demonstrating its potential for liver injury treatment .
  • COVID-19 Investigations : Emerging research suggests it may have implications in COVID-19 treatment protocols due to its anti-inflammatory properties .

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of this compound:

  • Efficacy in Asthma Models :
    • In a study involving OVA-treated mice, administration of Montelukast (1 mg/kg) significantly reduced airway remodeling changes and levels of IL-4 and IL-13 in bronchoalveolar lavage fluid (BALF) .
  • Hepatoprotective Effects :
    • Another experiment demonstrated that oral gavage of Montelukast at 3 mg/kg effectively decreased serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST), indicating reduced liver damage following acetaminophen exposure .
  • Cell Migration Inhibition :
    • In vitro studies showed that Montelukast at concentrations ranging from 0.01 to 10 µM inhibited 5-oxo-ETE-induced cell migration in eosinophils, highlighting its potential role in modulating inflammatory cell responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other leukotriene receptor antagonists:

CompoundMechanismTherapeutic UseUnique Properties
MontelukastCysLT1 antagonistAsthma, AllergiesHigh selectivity for CysLT1
ZafirlukastCysLT1 antagonistAsthmaDifferent pharmacokinetic profile
PranlukastCysLT1 antagonistAsthmaVaries in efficacy based on patient type

Q & A

Q. Basic: What analytical techniques are recommended to distinguish Montelukast Dicyclohexylamine Salt from other salt forms (e.g., sodium salt)?

Answer:

  • Methodology : Use high-resolution spectroscopic techniques (e.g., 1^1H/13^13C NMR) to identify structural differences in the counterion (dicyclohexylamine vs. sodium). For example, 1^1H NMR will show distinct proton signals for the dicyclohexylamine moiety (e.g., cyclohexyl protons at δ 1.0–2.0 ppm) absent in the sodium salt .
  • Quantitative Differentiation : Employ HPLC with a validated method using USP Montelukast Dicyclohexylamine RS as the reference standard. Retention time and peak area ratios can differentiate salt forms .
  • Molecular Weight Confirmation : Mass spectrometry (MS) should confirm the molecular ion peak at m/z 767.50 (C35_{35}H36_{36}ClNO3_3S · C12_{12}H23_{23}N) to distinguish it from the sodium salt (MW 586.18) .

Table 1: Key Physicochemical Properties

PropertyThis compoundMontelukast Sodium Salt
Molecular FormulaC47_{47}H59_{59}ClN2_2O3_3SC35_{35}H35_{35}ClNO3_3SNa
Molecular Weight767.50586.18
CAS Number577953-88-9151767-02-1
Reference Standard (USP)Required Not recommended

Q. Advanced: How should researchers address discrepancies in dissolution testing when using this compound as a reference standard?

Answer:

  • Root Cause Analysis : Cross-check raw data sheets against summary reports to identify transcription errors or instrumental calibration drift. For example, a typographical error in dissolution data led to regulatory deferral in one case .
  • Method Validation : Ensure the dissolution medium pH (e.g., pH 6.8 buffer) and apparatus (e.g., USP Apparatus II) align with the USP monograph. Deviations in sink conditions or temperature can skew results .
  • Standard Justification : If substituting the sodium salt as a reference, provide scientific justification (e.g., unavailability of dicyclohexylamine salt) and validate equivalence via comparative stability studies .

Q. Basic: What documentation is critical for reproducing the synthesis of this compound?

Answer:

  • Experimental Protocol : Detail reaction stoichiometry, solvent systems (e.g., dichloromethane for salt formation), and purification steps (e.g., recrystallization from ethanol/water) .
  • Characterization Data : Include spectral data (IR, NMR, MS), chromatographic purity (>99% by HPLC), and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Batch Records : Document starting material sources, reaction times, and temperature controls to ensure reproducibility .

Q. Advanced: How can researchers mitigate variability in stability studies of this compound formulations?

Answer:

  • Stress Testing : Exclude batches with degradation products exceeding USP thresholds (e.g., >0.2% for any individual impurity at 24 months) . Use forced degradation (heat, light, humidity) to identify degradation pathways .
  • Analytical Consistency : Submit complete analytical records for all stability batches, including chromatograms and peak integration reports. Missing data led to deferral in multiple regulatory cases .
  • Storage Compliance : Store samples in light-resistant containers at controlled room temperature (20–25°C) to prevent photodegradation .

Q. Basic: What purity criteria should this compound meet for pharmacological studies?

Answer:

  • Chromatographic Purity : HPLC purity ≥99% with a relative response factor (RRF)-adjusted limit for known impurities (e.g., ≤0.15% for quinoline-related byproducts) .
  • Counterion Stoichiometry : Confirm a 1:1 molar ratio of montelukast to dicyclohexylamine via titration (e.g., potentiometric titration in non-aqueous media) .
  • Residual Solvents : Meet ICH Q3C limits (e.g., <500 ppm for ethanol) using gas chromatography .

Q. Advanced: How should conflicting data on this compound’s solubility profile be resolved?

Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., USP phosphate buffer pH 6.8, 37°C) with blinded analysts to minimize bias .
  • Multivariate Analysis : Apply statistical tools (e.g., ANOVA) to assess variability sources (e.g., particle size distribution, crystallization method) .
  • Cross-Validation : Compare results with independent labs using shared reference standards and protocols .

Q. Basic: What are the key steps in validating an analytical method for this compound quantification?

Answer:

  • Linearity : Demonstrate a correlation coefficient (R2^2) ≥0.999 over 50–150% of the target concentration .
  • Accuracy/Precision : Achieve recovery rates of 98–102% and RSD ≤2% for intra-/inter-day assays .
  • Specificity : Resolve the analyte peak from degradation products (e.g., sulfoxide derivatives) with a resolution factor ≥2.0 .

Q. Advanced: How can researchers adapt this compound synthesis protocols for novel derivatives?

Answer:

  • Structure-Activity Rationale : Modify the quinoline or cyclopropane acetic acid moieties while retaining the dicyclohexylamine counterion for solubility optimization .
  • In Silico Modeling : Use molecular docking to predict binding affinity to leukotriene receptors before synthesizing analogs .
  • Scale-Up Considerations : Optimize solvent recovery and crystallization kinetics to maintain yield (>80%) and purity (>98%) at pilot scale .

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOLVGQQYDQBMP-HKHDRNBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H59ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021117
Record name Cyclopropaneacetic acid, 1-​[[[(1R)​-​1-​[3-​[(1E)​-​2-​(7-​chloro-​2-​quinolinyl)​ethenyl]​phenyl]​-​3-​[2-​(1-​hydroxy-​1-​methylethyl)​phenyl]​propyl]​thio]​methyl]​-​, compd. with N-​cyclohexylcyclohexan​amine (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577953-88-9
Record name Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577953-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneacetic acid, 1-​[[[(1R)​-​1-​[3-​[(1E)​-​2-​(7-​chloro-​2-​quinolinyl)​ethenyl]​phenyl]​-​3-​[2-​(1-​hydroxy-​1-​methylethyl)​phenyl]​propyl]​thio]​methyl]​-​, compd. with N-​cyclohexylcyclohexan​amine (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexylcyclohexanamine 2-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Montelukast Dicyclohexylamine Salt
Reactant of Route 2
Montelukast Dicyclohexylamine Salt
Reactant of Route 3
Reactant of Route 3
Montelukast Dicyclohexylamine Salt
Reactant of Route 4
Montelukast Dicyclohexylamine Salt
Reactant of Route 5
Reactant of Route 5
Montelukast Dicyclohexylamine Salt
Reactant of Route 6
Montelukast Dicyclohexylamine Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.